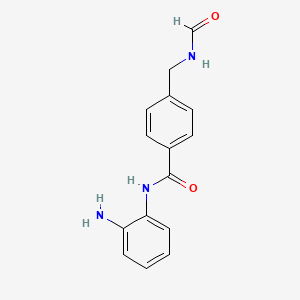

N-(2-Aminophenyl)-4-(formamidomethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Aminophenyl)-4-(formamidomethyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an aminophenyl group and a formamidomethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide can be achieved through a multi-step process. One efficient method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction proceeds through a sequential nucleophilic/intramolecular addition process, followed by transamidation . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

1.1. Acylation of o-Phenylenediamine

The acylation of DA to form N-(2-aminophenyl)benzamide is a well-studied process. Key methods include:

-

Conventional acylation : Using benzoic anhydride (BH) in the presence of catalysts like DMF under thermal conditions .

-

Microwave-assisted synthesis : Reaction of DA with isatoic anhydride under microwave irradiation (140–420 W, 4–10 min), yielding products in 65–80% purity .

-

Continuous flow synthesis : A microreactor platform optimizes selectivity by controlling reaction temperature and molar ratios (DA:BH) .

Reaction Parameters and Optimization

| Parameter | Optimal Conditions | Source |

|---|---|---|

| Temperature | High (>100°C) for acylation | |

| Molar Ratio (DA:BH) | Excess BH (≥2:1) for selectivity | |

| Microwave Power | 140–420 W | |

| Reaction Time | 4–10 min (microwave) |

Kinetic and Mechanistic Insights

A kinetic model for acylation of DA with BH revealed:

-

Reaction order : First-order dependence on BH concentration .

-

Activation energy : Calculated to optimize reaction efficiency .

-

Selectivity : High temperature and excess BH minimize diacylation .

Challenges and Considerations

-

Regioselectivity : Symmetrical amine groups in DA complicate monoacylation .

-

Scalability : Continuous flow systems enable precise control over reaction parameters .

-

Purity : Post-reaction purification (e.g., recrystallization) is critical for high yields .

Biological Relevance

While not explicitly studied for the target compound, analogs like 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) exhibit:

Scientific Research Applications

Antineoplastic Activity

One of the most significant applications of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide derivatives is their potential use in cancer therapy. Research has demonstrated that these compounds exhibit antineoplastic properties, making them candidates for the treatment of various malignancies.

Case Study: Efficacy Against Tumors

A study highlighted in a patent (US5137918A) describes the effectiveness of this compound derivatives against neoplastic diseases. In vivo tests on SD rats showed that specific derivatives significantly inhibited tumor growth, particularly in models of colon carcinoma and mammary adenocarcinoma. For instance, compound A demonstrated complete inhibition of colon carcinoma growth at an equimolar dose of 7.0 mg/kg/day, with a relative median tumor volume T/C of 11.1% .

| Compound | Tumor Type | Dose (mg/kg/day) | T/C (%) |

|---|---|---|---|

| A | Colon Carcinoma | 7.0 | 11.1 |

| B | Mammary Adenocarcinoma | 5.9 | 10.6 |

| C | Mammary Adenocarcinoma | 8.0 | 9.5 |

Research Findings

Recent studies have focused on optimizing these compounds to enhance their efficacy and selectivity against cancer cells. For example, structural modifications have led to the discovery of more potent derivatives that show improved activity against various cancer cell lines .

Development of New Derivatives

The synthesis of new derivatives based on this compound is an active area of research. Innovations include modifications that improve solubility and bioavailability, which are critical for effective drug formulation.

Table: New Derivatives and Their Properties

| Derivative Name | Solubility (mg/mL) | Bioactivity |

|---|---|---|

| 4-Acetamido-N-(2-aminophenyl)benzamide | 25 | High |

| 4-Formylamido-N-(2-aminophenyl)benzamide | 15 | Moderate |

| 4-Isobutyrylamido-N-(2-aminophenyl)benzamide | 30 | High |

Broader Pharmaceutical Applications

Beyond oncology, this compound derivatives are being explored for their potential in treating autoimmune diseases and other proliferative conditions due to their immunomodulatory effects.

Clinical Implications

The ability to modify these compounds allows researchers to tailor them for specific therapeutic uses, potentially leading to new treatments for conditions like rheumatoid arthritis or lupus .

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2-Aminophenyl)benzamide: A precursor in the synthesis of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide.

Phenyl isocyanate: Used in the synthesis of secondary amides from N-(2-aminophenyl)benzamide.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

N-(2-Aminophenyl)-4-(formamidomethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The synthesis of this compound typically involves the reaction of 4-formamidobenzoyl chloride with 2-aminophenylamine. The resulting compound features a benzamide structure, which is significant for its biological activity.

2.1 Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. For instance, a related compound, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), demonstrated significant efficacy against various tumor types, including osteosarcoma and colorectal adenocarcinoma, with a maximum tolerated dose identified in animal models .

2.2 HDAC Inhibition

This compound and its analogs have been evaluated for their inhibitory effects on HDACs, which are crucial targets in cancer therapy due to their role in regulating gene expression through chromatin remodeling. A study showed that certain benzamide derivatives exhibited selective inhibition of HDAC2, leading to cytotoxic effects in cancer cell lines such as HCT116 . The structure-activity relationship studies suggest that modifications to the benzamide moiety can enhance HDAC inhibitory activity.

3.1 Efficacy Against Solid Tumors

In preclinical studies, compounds similar to this compound were tested for their ability to inhibit solid tumor growth. The results indicated that these compounds could induce apoptosis in tumor cells and arrest the cell cycle at specific phases, thereby reducing tumor proliferation rates significantly .

3.2 Structure-Activity Relationship Analysis

A comprehensive SAR analysis has been conducted on various N-substituted benzamides, including those derived from this compound. This analysis revealed that specific substitutions on the benzene ring significantly affect biological activity, with certain configurations leading to enhanced HDAC inhibition and improved anticancer efficacy .

4. Data Tables

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| GOE1734 | Antitumor | Varies by tumor type | |

| N-(2-Amino-5-substituted phenyl)benzamides | HDAC Inhibition | Varies by substitution | |

| FNA | HDAC3 Inhibition | 0.095 |

5. Conclusion

This compound is a compound with notable biological activity, particularly in the realms of oncology and epigenetic regulation through HDAC inhibition. Continued research into its derivatives and analogs may yield valuable insights into novel therapeutic agents for cancer treatment.

Properties

Molecular Formula |

C15H15N3O2 |

|---|---|

Molecular Weight |

269.30 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-(formamidomethyl)benzamide |

InChI |

InChI=1S/C15H15N3O2/c16-13-3-1-2-4-14(13)18-15(20)12-7-5-11(6-8-12)9-17-10-19/h1-8,10H,9,16H2,(H,17,19)(H,18,20) |

InChI Key |

OFOGHZPFHGXYQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.